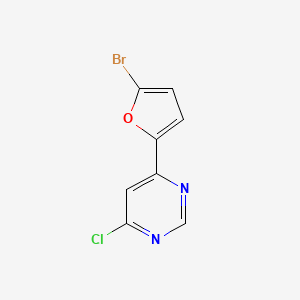

4-(5-Bromofuran-2-yl)-6-chloropyrimidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing pyrimidine rings, are of significant interest due to their wide range of biological activities. The synthesis and functionalization of pyrimidine derivatives serve as a foundation for developing novel therapeutic agents. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is highlighted as a key intermediate for producing active pharmaceutical ingredients (APIs) (Hou et al., 2016). This demonstrates the importance of bromo- and chloro-substituted pyrimidines in medicinal chemistry.

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines, synthesized from compounds structurally related to 4-(5-Bromofuran-2-yl)-6-chloropyrimidine, showcases their potential as antiprotozoal agents. These compounds exhibit significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2004).

Antibacterial Applications

Novel pyrimidine derivatives synthesized from bromo- and chloro-substituted precursors have shown promising antibacterial activities. For example, a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives displayed significant antimicrobial activity against various pathogenic bacterial strains (Ranganatha et al., 2018). This underscores the utility of such compounds in addressing antibiotic resistance.

Physicochemical and Biological Properties

The physicochemical properties of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols and their antibacterial activity have been investigated, revealing their potential against a broad spectrum of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Such studies are pivotal in the development of new antimicrobial agents.

Mécanisme D'action

Target of Action

The primary target of 4-(5-Bromofuran-2-yl)-6-chloropyrimidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR is known to be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

This compound acts as a competitive antagonist of AHR . Upon activation by other compounds such as β-naphthoflavone (BNF) or TCDD, this compound prevents AHR nuclear translocation . This means that it prevents AHR from moving into the nucleus of the cell, where it would normally act to regulate gene expression.

Biochemical Pathways

It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases . Therefore, it is likely that this compound, through its antagonistic action on AHR, could potentially affect these pathways and their downstream effects.

Result of Action

Its antagonistic action on ahr suggests that it could potentially interfere with the normal function of this receptor, affecting the regulation of gene expression within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s ability to antagonize the AHR . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the stability of the compound.

Safety and Hazards

The safety information for “4-(5-Bromofuran-2-yl)-6-chloropyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(5-bromofuran-2-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUWTHNHISHZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

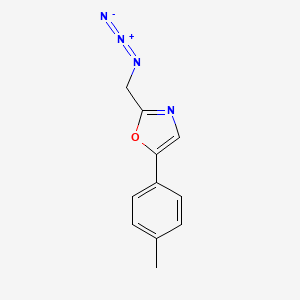

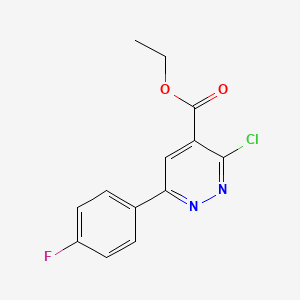

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)